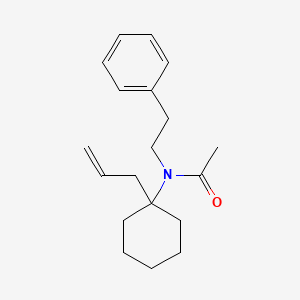![molecular formula C15H12F2N2O2 B5696914 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as FPA-124, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the enzyme histone deacetylase 1 (HDAC1) and has been investigated for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide acts as a selective inhibitor of HDAC1, which is an enzyme that plays a key role in the regulation of gene expression. HDAC1 is overexpressed in many cancers, and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which may be important in preventing the spread of cancer. 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to have anti-inflammatory effects, which may be important in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is that it has a high selectivity for HDAC1, which may reduce the risk of off-target effects. However, one limitation of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is that it has poor solubility in water, which may make it difficult to use in certain experiments.
Future Directions
Future research on 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide could focus on its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. The development of more soluble analogs of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide could also be explored to improve its efficacy and reduce potential toxicity. Additionally, the combination of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide with other anti-cancer drugs could be investigated to enhance its anti-tumor effects.
Synthesis Methods
The synthesis of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction of 4-fluoroaniline with 2-fluorobenzoyl chloride to form 2-fluoro-N-(4-fluorophenyl)benzamide. This intermediate is then reacted with ethyl oxalyl chloride to form 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been investigated for its anti-cancer properties and has shown promising results in preclinical studies. 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated for its potential use in the treatment of breast, lung, and colon cancer.
properties
IUPAC Name |
2-fluoro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-5-7-11(8-6-10)19-14(20)9-18-15(21)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLBYVUMIMQUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)